p-Isopropoxydiphenylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-4-propan-2-yloxyaniline | |
|---|---|---|
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InChI |
InChI=1S/C15H17NO/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h3-12,16H,1-2H3 | |
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InChI Key |
CVVFFUKULYKOJR-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC2=CC=CC=C2 | |
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Molecular Formula |
C15H17NO | |
| Record name | P-ISOPROPOXYDIPHENYLAMINE | |
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DSSTOX Substance ID |
DTXSID2020763 | |
| Record name | 4-Isopropoxydiphenylamine | |
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Molecular Weight |
227.30 g/mol | |
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Physical Description |
P-isopropoxydiphenylamine appears as dark gray flakes or flaky black solid. (NTP, 1992), Dark gray solid; [HSDB] | |
| Record name | P-ISOPROPOXYDIPHENYLAMINE | |
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| Record name | 4-Isopropoxydiphenylamine | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN ACETONE, BENZENE, GASOLINE, ETHYL ALCOHOL | |
| Record name | P-ISOPROPOXYDIPHENYLAMINE | |
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| Record name | 4-ISOPROPOXYDIPHENYLAMINE | |
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Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.10 | |
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| Record name | 4-ISOPROPOXYDIPHENYLAMINE | |
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Color/Form |
DARK GRAY FLAKES | |
CAS No. |
101-73-5 | |
| Record name | P-ISOPROPOXYDIPHENYLAMINE | |
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| Record name | Benzenamine, 4-(1-methylethoxy)-N-phenyl- | |
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| Record name | 4-ISOPROPOXYDIPHENYLAMINE | |
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Melting Point |
172 to 176 °F (NTP, 1992) | |
| Record name | P-ISOPROPOXYDIPHENYLAMINE | |
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Investigation of Chemical Reactivity and Detailed Reaction Mechanisms
Fundamental Reaction Pathways of p-Isopropoxydiphenylamine
The fundamental reactivity of this compound is dominated by its capacity to undergo oxidation, a property that forms the basis of its primary application as an antioxidant. Concurrently, its aromatic nature allows for classic electrophilic and nucleophilic substitution reactions under appropriate conditions.
As a member of the diarylamine class of antioxidants, this compound is highly effective at inhibiting oxidation, particularly at elevated temperatures, due to its ability to trap multiple radicals. nih.gov Its primary role is as a radical-trapping antioxidant (RTA), where it interrupts the chain reactions propagated by free radicals. nih.govnih.gov The mechanism of action can proceed through several pathways, with the specific pathway often depending on the reaction environment and the nature of the radical species.
The principal mechanisms for free-radical scavenging by diarylamines include:
Hydrogen Atom Transfer (HAT): The most common mechanism, where the amine donates its hydrogen atom from the N-H bond to a free radical (R•), thus neutralizing the radical and forming a stabilized diarylaminyl radical (Ar₂N•).
Single Electron Transfer–Proton Transfer (SET-PT): This two-step process begins with the transfer of an electron from the diarylamine to the radical, forming a radical cation. This is followed by the transfer of a proton to a suitable acceptor in the medium.
Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the diarylamine is first deprotonated, forming an anion. This anion then donates an electron to the radical species.
Spectrophotometric and radiospectroscopic studies on the oxidation of diphenylamine (B1679370) series compounds confirm the participation of protonated amine molecules and the intermediate formation of radical cations. iaea.org In acidic media, the initial step often involves the one-electron oxidation of the aromatic amine to a cation radical. researchgate.net This radical is stabilized by resonance across the aromatic system. researchgate.net The unique effectiveness of diarylamines stems from a catalytic cycle where the antioxidant molecule is regenerated, allowing a single molecule to trap multiple radicals. nih.govresearchgate.net
The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The secondary amine (-NH-) and the isopropoxy (-O-CH(CH₃)₂) groups are both strong activating, ortho-, para-directing groups. This high degree of activation makes the molecule highly reactive towards electrophiles, directing incoming substituents to the positions ortho and para to these groups on their respective rings.
Conversely, nucleophilic aromatic substitution (SNAr) on an unsubstituted aryl halide is generally unfavorable. nih.gov This type of reaction typically requires the aromatic ring to be electron-poor, a condition facilitated by the presence of strong electron-withdrawing groups. nih.gov Since this compound contains electron-donating groups, it is not predisposed to SNAr reactions under normal conditions. However, SNAr remains a key reaction in the synthesis of diarylamines, where an amine nucleophile displaces a leaving group on an electron-deficient arene. nih.govacs.org
Advanced Mechanistic Studies and Kinetic Analysis
To fully understand the reactivity of this compound, particularly its antioxidant capabilities, advanced experimental and computational methods are employed. These studies provide detailed insights into reaction rates, transition states, and the roles of transient intermediates.
A variety of experimental techniques are utilized to elucidate the reaction mechanisms of diarylamines. Kinetic studies are fundamental to determining the rate and efficiency of antioxidant activity. nih.gov The potency of radical-trapping antioxidants can be evaluated by monitoring their reaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov
Other relevant experimental methods include:
Spectrophotometry and Radiospectroscopy: These methods are used to identify and monitor the formation of intermediates, such as radical cations, during oxidation reactions in acidic environments. iaea.org
Enzymatic Oxidation: The bio-oxidation of aromatic amines can be investigated using enzymes like laccase. nih.gov The progress of the reaction and the formation of products can be monitored using techniques such as Thin-Layer Chromatography (TLC). nih.gov
Redox Titration: Diphenylamine and its derivatives are used as redox indicators. kfs.edu.eg Their distinct color change upon oxidation provides a clear endpoint in titrations, and the study of this process reveals information about the oxidative steps. kfs.edu.eg
In Vitro Cellular Assays: The antioxidant activity can be quantified by measuring the reduction of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in stimulated macrophage cell lines. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of antioxidants at a molecular level. researchgate.netnih.gov These theoretical studies provide deep insights into the properties and transition states that govern reactivity. nih.govsapub.org
Key parameters calculated to analyze reaction pathways and transition states include:
Bond Dissociation Enthalpy (BDE): The BDE of the N-H bond is a critical indicator of the ease of hydrogen atom donation in the HAT mechanism. A lower BDE corresponds to higher antioxidant activity. researchgate.net
Ionization Potential (IP): This parameter relates to the ease of removing an electron and is crucial for understanding the SET-PT mechanism. researchgate.net
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity. The HOMO energy is related to the electron-donating ability, while the HOMO-LUMO energy gap indicates the chemical reactivity of the molecule. sapub.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and are effective for predicting reaction sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com
| Parameter | Significance in Reaction Mechanism |
|---|---|
| N-H Bond Dissociation Enthalpy (BDE) | Predicts the thermodynamic feasibility of the Hydrogen Atom Transfer (HAT) pathway. researchgate.net |
| Ionization Potential (IP) | Indicates the molecule's ability to donate an electron, the initial step in the SET-PT mechanism. researchgate.net |
| Proton Affinity (PA) | Relates to the deprotonation step in the SPLET mechanism. researchgate.net |
| HOMO Energy | Higher HOMO energy indicates a greater ability to donate electrons. sapub.org |
| HOMO-LUMO Gap | A smaller energy gap generally implies higher chemical reactivity. sapub.org |
In oxidative reactions , the initial intermediate is typically a radical cation (Ar₂NH•⁺), formed by the loss of a single electron. iaea.orgresearchgate.net This can then deprotonate to form the neutral diarylaminyl radical (Ar₂N•). This aminyl radical is the key species that traps another radical. In the catalytic cycle proposed for diarylamine antioxidants, the aminyl radical reacts with a second radical (e.g., a peroxyl radical ROO•) to form a nitroxide (Ar₂NO•). nih.gov This nitroxide can then trap a carbon-centered radical (R'•) to form an alkoxyamine (Ar₂NOR'). nih.gov The thermal decomposition of this alkoxyamine intermediate is the crucial step that regenerates the parent diarylamine, allowing it to continue the catalytic cycle. nih.gov
In other oxidative pathways, such as those observed during redox titrations, diphenylamine is known to first oxidize to a colorless intermediate, diphenylbenzidine , which is then reversibly oxidized further to a colored quinoidal product, diphenylbenzidine violet . kfs.edu.eg
| Intermediate | Reaction Type | Role in Mechanism |
|---|---|---|
| Radical Cation (Ar₂NH•⁺) | Oxidation (SET-PT) | Initial species formed by one-electron oxidation. iaea.orgresearchgate.net |
| Aminyl Radical (Ar₂N•) | Oxidation (HAT) | Key radical-trapping species. nih.gov |
| Nitroxide (Ar₂NO•) | Antioxidant Cycle | Traps carbon-centered radicals to form alkoxyamines. nih.gov |
| Alkoxyamine (Ar₂NOR) | Antioxidant Cycle | Decomposes to regenerate the parent antioxidant. nih.gov |
| Diphenylbenzidine | Oxidation | Stable intermediate formed from the coupling of radical cations. kfs.edu.eg |
Structure-Reactivity Relationships in this compound Systems
The chemical reactivity of this compound is intrinsically linked to its molecular structure, particularly the interplay between the secondary amine group (-NH-), the two phenyl rings, and the electron-donating isopropoxy group (-O-CH(CH₃)₂). These structural features dictate the compound's behavior in various chemical reactions, most notably its function as an antioxidant. The structure-reactivity relationships in this compound systems are primarily governed by the ease of hydrogen atom abstraction from the amine nitrogen and the stability of the resulting aminyl radical.
The principal antioxidant mechanism for diphenylamine and its derivatives is the hydrogen atom transfer (HAT) process. In this mechanism, the diphenylamine compound donates the hydrogen atom from its secondary amine group to a free radical, effectively neutralizing the radical and terminating oxidative chain reactions. The efficiency of this process is predominantly determined by the bond dissociation enthalpy (BDE) of the N-H bond. A lower BDE facilitates the hydrogen atom donation, leading to a higher antioxidant activity.
This increased electron density is delocalized over the entire diphenylamine system, including the nitrogen atom of the secondary amine. This delocalization helps to stabilize the aminyl radical that is formed after the hydrogen atom has been donated. The stabilization of the resulting radical is a key factor in lowering the N-H bond's BDE. A more stable radical product implies a more favorable (less endothermic) hydrogen donation step.
The relationship between the electronic properties of substituents and the reactivity of diphenylamines can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions with varying substituents to two parameters: a substituent constant (σ) and a reaction constant (ρ). For the antioxidant activity of diphenylamines, a good correlation is often observed between the N-H BDE and the Hammett substituent constants. Electron-donating groups have negative Hammett constants (σ < 0) and, as expected, lead to a decrease in the N-H BDE.
The steric effects of the isopropoxy group are also a consideration in the structure-reactivity relationship. While the isopropoxy group is bulkier than a methoxy (B1213986) group, its position at the para position of one of the phenyl rings means that it does not significantly hinder the approach of radicals to the reactive N-H group. Therefore, the electronic effects of the isopropoxy group are the primary drivers of its influence on the reactivity of this compound.
Computational studies on substituted diphenylamines have provided theoretical insights into these structure-reactivity relationships. Density Functional Theory (DFT) calculations are commonly used to predict the N-H BDE of various diphenylamine derivatives. These studies consistently show that electron-donating substituents in the para position lead to a reduction in the N-H BDE.
The following table presents a conceptual representation of the expected trend in N-H bond dissociation enthalpy for a series of para-substituted diphenylamines, illustrating the effect of the electronic nature of the substituent.
| Substituent (at para-position) | Electronic Effect | Hammett Constant (σp) (Representative Values) | Expected N-H Bond Dissociation Enthalpy (BDE) Trend |
| -NO₂ | Electron-Withdrawing | 0.78 | Highest |
| -H | Neutral | 0.00 | Intermediate |
| -CH₃ | Electron-Donating | -0.17 | Lower |
| -OCH₃ | Electron-Donating | -0.27 | Lower |
| -O-CH(CH₃)₂ | Electron-Donating | (Expected to be similar to -OCH₃) | Low |
This table illustrates that this compound, with its electron-donating isopropoxy group, is expected to have a relatively low N-H BDE, contributing to its effectiveness as a radical-scavenging antioxidant. The precise quantitative contribution of the isopropoxy group to the reactivity would be a subject of specific experimental kinetic studies.
In addition to the primary antioxidant activity through the HAT mechanism, the resulting p-isopropoxydiphenylaminyl radical can also participate in further reactions. It is a relatively stable radical due to resonance delocalization over both aromatic rings and the isopropoxy group. This stability prevents it from initiating new oxidation chains. It can potentially react with another radical, leading to a termination of two radical species.
One specific reaction that highlights the reactivity of the diphenylamine core in this compound is its reaction with sulfur in the presence of an iodine catalyst. This reaction results in the formation of 3-Isopropoxyphenothiazine, demonstrating that the diphenylamine structure can undergo cyclization reactions, with the substituent influencing the properties of the resulting heterocyclic compound.
Applications in Advanced Materials Science and Engineering
Role as an Antioxidant in Polymer Systems
The primary application of p-Isopropoxydiphenylamine in materials science is as an antioxidant for polymers. Polymeric materials are susceptible to degradation from exposure to heat, light, and atmospheric oxygen, a process known as oxidative degradation. specialchem.com This degradation involves the formation of free radicals, which initiate chain reactions that lead to the scission of polymer chains, crosslinking, and a general loss of mechanical and aesthetic properties. specialchem.comquimidroga.com Antioxidants are additives that interrupt these degradation processes, thereby extending the useful life of the polymer. specialchem.com this compound, as a derivative of diphenylamine (B1679370), belongs to the class of secondary aromatic amine antioxidants, which are known for their high efficiency. researchgate.net
The oxidative degradation of polymers is an autocatalytic free radical chain reaction. researchgate.net Antioxidants like this compound function by interrupting this cycle. The principal mechanism of action for secondary aromatic amines is as free radical scavengers. specialchem.comhanepoxy.net They donate a hydrogen atom from the N-H group to reactive radicals (R•, RO•, ROO•) that are formed on the polymer backbone during oxidation. basf.us This process is detailed in the table below.
Table 1: Free Radical Scavenging Mechanism
| Step | Reaction | Description |
|---|---|---|
| Initiation | Polymer → R• | Heat, light, or stress creates an initial polymer alkyl radical (R•). |
| Propagation | R• + O₂ → ROO• ROO• + Polymer-H → ROOH + R• | The alkyl radical reacts with oxygen to form a peroxy radical (ROO•), which then abstracts a hydrogen from the polymer chain, creating a hydroperoxide (ROOH) and another alkyl radical, propagating the chain reaction. specialchem.com |
| Intervention | ROO• + Ar₂NH → ROOH + Ar₂N• | This compound (Ar₂NH) donates its labile hydrogen atom to the peroxy radical, neutralizing it and stopping the propagation step. basf.us |
| Termination | Ar₂N• + Radical → Stable Products | The resulting aminyl radical (Ar₂N•) is relatively stable due to resonance and can react with another radical to form non-radical, stable products, terminating the chain reaction. |
The effectiveness of an antioxidant is often evaluated using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. ul.comsolverchembooks.com This test measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, which results in a color change that can be quantified spectrophotometrically. ul.com
The antioxidant efficacy of a diphenylamine derivative is intrinsically linked to its molecular structure. Several factors determine its performance, including the nature and position of substituents on the aromatic rings and the bond dissociation energy (BDE) of the N-H bond.
N-H Bond Dissociation Energy (BDE): The primary function of a secondary amine antioxidant is to donate a hydrogen atom. A lower N-H BDE facilitates this donation, leading to a higher radical scavenging activity. nih.gov
Substituent Effects: The presence of electron-donating groups (EDGs) on the aromatic rings, such as the isopropoxy group (-OCH(CH₃)₂) in this compound, can influence antioxidant activity. EDGs can increase the electron density on the aromatic ring and the nitrogen atom, which can affect the stability of the resulting aminyl radical after hydrogen donation. nih.govgoogle.com The resonance delocalization of the unpaired electron in the aminyl radical is crucial for its stability, which prevents it from initiating new degradation chains. hanepoxy.net
Steric Hindrance: The groups surrounding the amine nitrogen can influence its reactivity. While some steric hindrance can enhance the stability of the resulting aminyl radical, excessive hindrance might impede its ability to interact with and scavenge polymer radicals.
Table 2: Key Structural Features and Their Impact on Antioxidant Activity
| Structural Feature | Influence on Antioxidant Efficacy | Rationale |
|---|---|---|
| Secondary Amine (N-H) Group | Essential for activity | Acts as the primary hydrogen donor to neutralize free radicals. basf.us |
| Aromatic Rings | Essential for stability | Delocalize the unpaired electron of the aminyl radical through resonance, enhancing its stability. hanepoxy.net |
| Isopropoxy Group (at para-position) | Potentially enhances activity | As an electron-donating group, it can influence the N-H bond dissociation energy and stabilize the resulting radical. nih.gov |
The incorporation of this compound into polymeric materials provides significant protection against thermo-oxidative degradation. researchgate.net By scavenging the free radicals that perpetuate the degradation process, it helps to preserve the physical and mechanical properties of the polymer during high-temperature processing and throughout its service life. specialchem.comquimidroga.com This stabilization is critical for ensuring the longevity and reliability of polymer-based products. The degradation process leads to a reduction in molecular weight and deterioration of mechanical properties, such as elongation at break. quimidroga.com Antioxidants mitigate these effects, leading to improved color stability, maintenance of mechanical strength, and prevention of surface cracking. specialchem.com
Integration into Adhesive Formulations
While primarily known as a polymer antioxidant, diphenylamine derivatives are also utilized in adhesive formulations to ensure long-term bond durability. quimidroga.comnih.gov Their main function is to protect the adhesive's polymeric components from oxidative degradation, which can compromise adhesion and joint strength over time. specialchem.comquimidroga.com
The term "adhesion promoter" typically refers to a compound that acts as a bifunctional coupling agent, forming chemical bonds between the adhesive and the substrate. ul.comresearchgate.net There is limited direct evidence in the reviewed literature to classify this compound as a classical adhesion promoter. However, its role as an antioxidant contributes significantly to bond stabilization through an indirect mechanism.
The integrity of an adhesive bond depends on the cohesive strength of the adhesive and the adhesive forces at the interface. Oxidative degradation can weaken the adhesive polymer itself (a cohesive failure) or degrade the polymer at the interface with the substrate (an adhesive failure). specialchem.com By preventing this degradation, this compound helps to:
Preserve Mechanical Properties: It maintains the inherent strength, flexibility, and toughness of the adhesive, preventing it from becoming brittle or weak. quimidroga.com
Ensure Thermal Stability: It protects the adhesive from degrading under thermal stress, which is crucial for applications involving elevated temperatures. quimidroga.com
Extend Service Life: By inhibiting slow, long-term oxidative processes, it ensures the durability and reliability of the bonded joint over its intended lifespan. specialchem.com
Therefore, while not forming direct chemical bridges like a silane (B1218182) coupling agent, this compound stabilizes the bond by preserving the integrity of the adhesive matrix.
Epoxyamine adhesives are two-component systems where an epoxy resin is cured by reacting with an amine-based hardener. researchgate.netyoutube.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a highly cross-linked, durable polymer network. hanepoxy.netyoutube.com
Chemical Compatibility: As a secondary amine, this compound has the potential to react with the epoxy resin. Secondary amines are known to react with epoxy groups to form tertiary amines. hanepoxy.netyoutube.com This reactivity means it could be chemically incorporated into the epoxy network. The presence of electron-donating groups, like the isopropoxy group, can enhance the nucleophilicity of the amine, potentially influencing its reaction rate within the system. hanepoxy.net Additives such as antioxidants are commonly included in epoxy formulations to provide protection against thermo-oxidative degradation. basf.us
Performance: The inclusion of an antioxidant like this compound in an epoxyamine adhesive is intended to enhance its long-term thermal stability. The high cross-link density of cured epoxy resins provides excellent mechanical properties and chemical resistance, but the polymer backbone can still be susceptible to oxidation at elevated temperatures. The antioxidant scavenges free radicals that may form due to thermal stress, preventing chain scission and preserving the structural integrity of the adhesive. specialchem.comquimidroga.com This is particularly important for structural adhesives used in demanding applications where reliability and longevity are paramount.
While specific performance data for this compound in epoxyamine adhesives is not extensively detailed in the available literature, the general principles of antioxidant function in polymers and the chemistry of epoxy-amine reactions suggest it would be a compatible and beneficial additive for enhancing the durability of such systems. specialchem.combasf.us
Functionality as a Lubricant Additive
Table 1: General Comparison of Lubricant Additive Functions
| Additive Type | Primary Function | Mechanism of Action |
| Antioxidants (e.g., Alkylated Diphenylamines) | Inhibit oil degradation | Scavenge free radicals, decompose peroxides |
| Extreme-Pressure (EP) Additives | Prevent seizure under high loads | Form a chemical film on metal surfaces |
| Antiwear (AW) Additives | Reduce wear under boundary lubrication | Form a protective layer on metal surfaces |
This table provides a general overview and is not specific to this compound.
The synergistic interaction between different lubricant additives is a well-established principle in lubricant formulation. Antioxidants, such as alkylated diphenylamines, often exhibit enhanced performance when used in combination with other additives like zinc dialkyldithiophosphates (ZDDPs), which possess both antiwear and antioxidant properties.
Contributions to Polymer Chemistry and Novel Material Development
This compound, as a derivative of diphenylamine, is anticipated to function primarily as an antioxidant or polymerization inhibitor in the context of polymer chemistry. Aromatic amines are known to be effective radical scavengers, which allows them to terminate the chain reactions involved in both polymerization and oxidative degradation of polymers.
The introduction of an isopropoxy group at the para position is expected to modify the electronic properties of the diphenylamine molecule, which could in turn affect its reactivity as a radical scavenger. This may influence the kinetics of polymerization by altering the rate of termination reactions. However, specific studies quantifying the effect of this compound on polymerization rates, molecular weight distributions, or the final properties of specific polymers are not prominently documented in publicly accessible literature. In general, the use of such additives can impact the thermal stability and long-term durability of polymeric materials by preventing degradation during processing and service life.
Table 2: Potential Effects of Diphenylamine Derivatives on Polymer Properties
| Property | Potential Influence |
| Polymerization Rate | May decrease due to radical scavenging |
| Molecular Weight | May be controlled by acting as a chain terminator |
| Thermal Stability | Can be enhanced by inhibiting thermo-oxidative degradation |
| Color Stability | May be affected due to the formation of colored byproducts |
This table outlines general trends for diphenylamine derivatives and is not based on specific data for this compound.
In the field of high-performance polymeric composites, additives play a crucial role in ensuring the stability and longevity of the material, especially under harsh operating conditions. While there is no specific information available on the use of this compound in the design and engineering of such composites, its role can be inferred from the general function of diphenylamine-based antioxidants.
The incorporation of an antioxidant like this compound into a polymer matrix could protect both the polymer and any reinforcing fibers from oxidative degradation, which can be accelerated by factors such as heat, UV radiation, and mechanical stress. This is particularly critical in composites used in aerospace, automotive, and other demanding applications where material integrity is paramount. The isopropoxy group might also influence the compatibility of the additive with the polymer matrix and other components of the composite, which is a key factor in achieving a homogeneous dispersion and maximizing its protective effects. Further research would be necessary to determine the specific contributions and optimal usage of this compound in high-performance composite systems.
Theoretical and Computational Chemistry Studies on P Isopropoxydiphenylamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For p-Isopropoxydiphenylamine, these calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of its electronic structure and energetics. By solving approximations of the Schrödinger equation, researchers can determine the molecule's geometry, orbital energies, and electron distribution.
A key aspect of these calculations is geometry optimization, which seeks the lowest energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The planarity of the phenyl rings and the orientation of the isopropoxy group relative to the diphenylamine (B1679370) core are critical parameters that would be elucidated.
The electronic properties are often described in terms of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylamine moiety, while the LUMO would be distributed across the aromatic system.
The following table presents hypothetical, yet representative, data that would be obtained from a DFT calculation on this compound, illustrating the types of energetic and electronic parameters that are typically determined.
| Parameter | Hypothetical Calculated Value | Description |
| Total Energy | -850.123 Hartrees | The total electronic energy of the optimized molecule. |
| HOMO Energy | -5.25 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.89 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 4.36 eV | The energy difference between the HOMO and LUMO. |
| Dipole Moment | 2.15 Debye | A measure of the overall polarity of the molecule. |
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility, solvation properties, and interactions with other molecules.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. By numerically integrating Newton's equations of motion, the trajectory of each atom can be followed over a period of time, typically from nanoseconds to microseconds.
A key application of MD for this compound would be to explore its conformational landscape in different solvents. The simulations would reveal the preferred orientations of the phenyl rings and the isopropoxy group, and the rates of interconversion between different conformers. This is particularly important for understanding how the molecule's shape and flexibility influence its properties and function.
Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and solvent molecules or other solutes. By analyzing the radial distribution functions, one can determine the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. This information is crucial for understanding solvation shells and the thermodynamics of solvation. The following table provides an example of the kind of data that could be extracted from an MD simulation to characterize these interactions.
| Interaction Type | Atom Pair | Average Distance (Å) | Coordination Number |
| Hydrogen Bonding | N-H --- O (water) | 2.9 | 1.2 |
| van der Waals | Phenyl C --- O (water) | 3.5 | 4.5 |
| Hydrophobic | Isopropyl C-H --- C-H (isopropyl) | 4.0 | 2.1 |
Prediction of Spectroscopic Signatures and Conformational Analysis
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm the structure and understand its properties. For this compound, quantum chemical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
The prediction of IR spectra involves calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as bond stretching or bending. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. For this compound, characteristic peaks would be expected for the N-H stretch, C-H stretches of the aromatic and isopropyl groups, and C-N and C-O stretching vibrations.
NMR chemical shifts can also be calculated with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical predictions for the ¹H and ¹³C NMR spectra. By comparing the calculated shifts with experimental data, one can assign the peaks in the spectrum to specific atoms in the molecule, which is essential for structural elucidation.
Conformational analysis is closely linked to spectroscopic prediction. Different conformers of this compound will have slightly different spectroscopic signatures. By calculating the spectra for various low-energy conformers and comparing them to the experimental spectrum, it is possible to determine the predominant conformation of the molecule in a given environment. The table below illustrates the kind of predicted spectroscopic data that would be generated for a specific conformer of this compound.
| Spectrum Type | Predicted Peak/Shift | Assignment |
| IR | 3400 cm⁻¹ | N-H stretch |
| IR | 2975 cm⁻¹ | Isopropyl C-H stretch |
| ¹H NMR | 7.2-6.8 ppm | Aromatic protons |
| ¹H NMR | 4.5 ppm | Isopropyl C-H |
| ¹³C NMR | 140-115 ppm | Aromatic carbons |
| ¹³C NMR | 70 ppm | Isopropyl C-O |
Reaction Pathway Modeling and Energetic Profiles
Computational chemistry provides powerful tools to model chemical reactions, allowing for the exploration of reaction mechanisms and the calculation of energetic profiles. For this compound, this would involve studying its reactivity in various chemical transformations, such as oxidation, electrophilic substitution, or degradation pathways.
Reaction pathway modeling typically involves identifying the transition state structures that connect the reactants to the products. The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. By calculating the energies of the reactants, transition states, and products, an energetic profile for the reaction can be constructed.
The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that governs the kinetics of the reaction. A lower activation energy implies a faster reaction. For this compound, one could model its reaction with a radical species, for instance, to understand its antioxidant properties. The calculations would reveal whether the reaction proceeds via hydrogen abstraction from the N-H group or through another mechanism.
The following table provides a hypothetical energetic profile for a reaction involving this compound, illustrating the key thermodynamic and kinetic parameters that would be calculated.
| Reaction Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | The starting energy of the reactants. |
| Transition State | +15.2 | The energy barrier for the reaction. |
| Products | -5.8 | The final energy of the products. |
| Activation Energy | 15.2 | The energy required to initiate the reaction. |
| Reaction Enthalpy | -5.8 | The overall energy change of the reaction. |
Degradation Pathways and Environmental Fate Research
Chemical Degradation Mechanisms of p-Isopropoxydiphenylamine
Biotransformation and Biodegradation Studies
Specific studies on the biotransformation and biodegradation of this compound are scarce. Research on the broader class of substituted diphenylamines indicates that they are generally resistant to biodegradation. The removal efficiencies of total SDPAs in wastewater treatment plants have been observed to range from 57.9% to 84.2%, suggesting that some level of transformation or removal occurs, though the specific contribution of biodegradation versus other removal mechanisms like sorption to sludge is not well-defined.
Microbial degradation of the parent compound, diphenylamine (B1679370), has been studied, but direct extrapolation to this compound is not possible without specific experimental data. The isopropoxy- substitution on the phenyl ring may influence the susceptibility of the molecule to microbial attack.
Environmental Persistence and Fate Mechanisms
The environmental fate of this compound is largely governed by its physicochemical properties. Due to its expected low water solubility and hydrophobic character, it is anticipated to adsorb strongly to organic matter in soil and sediment. This partitioning behavior would limit its mobility in the environment and its bioavailability to aquatic organisms.
Photodegradation Processes and Products
Direct photodegradation of this compound in aquatic environments or on soil surfaces may occur upon absorption of sunlight. However, the extent and rate of this process are dependent on the absorption spectrum of the compound and the intensity of solar radiation. Specific studies detailing the photodegradation quantum yield and the identification of photoproducts for this compound are not available in the current body of scientific literature. For other aromatic amines, photodegradation can proceed through various mechanisms, including photo-oxidation, but the specific pathways for this compound remain uninvestigated.
Advanced Analytical Methodologies for P Isopropoxydiphenylamine Research
Chromatographic Separation Techniques (e.g., Paper Chromatography, HPLC, GC)
Chromatographic techniques are fundamental in the analysis of p-Isopropoxydiphenylamine, enabling its separation from impurities and other components within a sample matrix.
Paper Chromatography: While largely superseded by more advanced techniques for quantitative analysis, paper chromatography can serve as a basic method for the qualitative separation of diphenylamine (B1679370) derivatives. The separation is based on the partitioning of the analyte between a stationary phase (paper) and a mobile phase (solvent). The retention factor (Rf value) is characteristic for a compound under specific conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, identification, and quantification of this compound. The choice of stationary and mobile phases is critical for achieving optimal separation. For aromatic amines like diphenylamine derivatives, reversed-phase HPLC is commonly employed.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. A nitrogen-phosphorous detector (NPD) or a mass spectrometer (MS) is often used for detection, providing high sensitivity and selectivity. nih.gov For less volatile derivatives, derivatization might be necessary to improve their chromatographic behavior. nih.gov
Illustrative Chromatographic Data for Aromatic Amines
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Analyte (Example) | Retention Time (min) |
|---|---|---|---|---|---|
| HPLC | Primesep 100 | Acetonitrile/Water with Sulfuric Acid | UV (200 nm) | p-Phenylenediamine | N/A |
| GC | Capillary Column | Helium | NPD | Tofisopam (related benzodiazepine) | N/A |
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure by analyzing its fragmentation patterns.
When coupled with chromatographic techniques like GC-MS or HPLC-MS, it provides a powerful method for identifying and quantifying the compound in complex mixtures. nih.govnih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For instance, a mass spectrum of N-Isopropyl-N'-phenyl-p-phenylenediamine, a structurally similar compound, is available in public databases and can provide insights into the expected fragmentation of this compound. massbank.eu
Hypothetical Fragmentation of this compound in Mass Spectrometry
| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure |
|---|---|---|
| [M]+• | 227 | Molecular ion of this compound |
| [M-CH(CH3)2]+ | 184 | Loss of the isopropyl group |
| [C6H5NHC6H4O]+ | 184 | Fragment from cleavage of the ether bond |
Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Characterization
Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful methods for elucidating the precise molecular structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of all atoms in the molecule. The chemical shifts are influenced by the electronic environment of the nuclei. libretexts.orgyoutube.com For example, aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm), while the protons of the isopropoxy group would appear in the upfield region.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic rings and the alkyl group, C-N stretching, and C-O stretching of the ether linkage. The fingerprint region of the spectrum provides a unique pattern for the identification of the compound. msu.edu
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. For instance, p-nitrosodiphenylamine, a related compound, shows a maximum absorbance (λmax) at 392 nm. researchgate.net The position and intensity of the absorption bands are influenced by the solvent and the substituents on the aromatic rings.
Expected Spectroscopic Data for this compound
| Technique | Region/Range | Expected Signals/Bands |
|---|---|---|
| ¹H NMR | δ 0-10 ppm | Signals for aromatic protons, N-H proton, and isopropoxy protons |
| ¹³C NMR | δ 0-200 ppm | Signals for aromatic carbons and isopropoxy carbons |
| IR | 4000-400 cm⁻¹ | N-H stretch, C-H stretch (aromatic and aliphatic), C-N stretch, C-O stretch |
| UV-Vis | 200-400 nm | Absorption bands corresponding to π-π* transitions of the aromatic rings |
Advanced Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of this compound in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com GC separates the components of a mixture, and the MS provides detailed structural information for each component as it elutes from the column. nih.gov This allows for the confident identification and quantification of this compound even in the presence of co-eluting substances.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. This technique offers high sensitivity and selectivity and is applicable to a wide range of sample types.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC-DAD allows for the acquisition of UV-Vis spectra for each component as it elutes from the column. This provides additional information for compound identification and can be used to assess the purity of the this compound peak.
The use of these advanced hyphenated techniques is crucial for comprehensive research on this compound, enabling its accurate detection, identification, and quantification in various applications.
Future Research Directions and Emerging Opportunities
Exploration of Novel Derivatives with Tailored Functionalities
Future research will heavily focus on the rational design and synthesis of new derivatives of p-Isopropoxydiphenylamine to achieve specific, enhanced functionalities. The core diphenylamine (B1679370) structure offers a versatile platform for chemical modification.
Another key area is the creation of reactive antioxidants . By attaching a polymerizable group to the this compound molecule, it can be covalently bonded into the polymer matrix during polymerization or cross-linking acs.org. This approach would significantly reduce migration, a critical issue in applications such as food packaging and medical devices. Research into reactive this compound derivatives would explore different reactive groups to ensure compatibility with various polymer systems and processing conditions.
Furthermore, the synthesis of oligomeric or polymeric antioxidants based on the this compound structure presents an opportunity to create high-molecular-weight stabilizers with low volatility and excellent thermal stability. These polymeric antioxidants would offer superior performance in high-temperature applications and demanding environments.
The exploration of these novel derivatives will be guided by the need for improved compatibility with polymer matrices, enhanced long-term stability, and a reduction in environmental impact.
Development of Advanced Spectroscopic and Mechanistic Probes for In-situ Studies
A deeper understanding of how this compound functions and degrades within a polymer matrix is crucial for optimizing its performance. Future research will necessitate the development and application of advanced analytical techniques for in-situ, real-time monitoring.
Chemiluminescence imaging is a powerful technique that can visualize the spatial distribution of oxidation in a polymer researchgate.net. Applying this method to polymers stabilized with this compound could reveal how and where the antioxidant is consumed, providing valuable insights into the initiation and propagation of degradation. This could lead to more effective methods of incorporating the antioxidant into the polymer.
X-ray Absorption Near-Edge Spectroscopy (XANES) offers the potential to probe the local chemical environment of specific elements within the antioxidant and its transformation products researchgate.net. This could be particularly useful for understanding the fate of the nitrogen and oxygen atoms in this compound as it scavenges radicals.
In addition to experimental techniques, computational studies using methods like Density Functional Theory (DFT) will play a pivotal role sapub.orgscienceopen.comnih.gov. These studies can elucidate the fundamental mechanisms of radical scavenging by this compound, calculate bond dissociation energies, and predict the reactivity of novel derivatives nih.gov. By combining computational modeling with experimental data, a comprehensive picture of the antioxidant's mechanism can be developed, accelerating the design of more effective molecules.
Future research will focus on adapting and refining these advanced techniques to provide a dynamic and detailed understanding of this compound's behavior in complex polymer systems under realistic service conditions.
Integration of Artificial Intelligence and Machine Learning in Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of materials science, and this compound research will be no exception. These powerful computational tools can significantly accelerate the discovery and optimization of new antioxidant systems.
ML models can be trained on existing data to establish quantitative structure-property relationships (QSPR) for diphenylamine antioxidants acs.org. By analyzing large datasets of different diphenylamine derivatives and their corresponding antioxidant activities, ML algorithms can identify key molecular descriptors that govern performance. This knowledge can then be used to predict the efficacy of new, untested derivatives of this compound, guiding synthetic efforts toward the most promising candidates.
One study on diphenylamine antioxidants demonstrated the use of an artificial neural network (ANN) model to quantify the relationship between molecular structure and antioxidant performance, achieving a high correlation between predicted and true values acs.org. A random forest (RF) model was also used to analyze the contribution of different substituent groups and their positions on oxidation resistance acs.org. This approach led to the design of a new diphenylamine structure with significantly improved properties acs.org.
The table below illustrates the predictive power of such ML models in a study of 96 diphenylamine antioxidants.
| Performance Parameter | Mean Relative Error (ARE) |
| Bond Dissociation Energy (BDE) | < 4.53% |
| Solubility Parameter (δ) | < 1.21% |
| Binding Energy (Ebinding) | < 14.76% |
| Data from a study on machine learning-assisted design of diphenylamine antioxidants, showcasing the accuracy of predictive models. |
Future research will involve building comprehensive databases for this compound and its derivatives to train more accurate and robust ML models. The integration of AI will enable high-throughput virtual screening of potential antioxidant structures, drastically reducing the time and experimental effort required to develop next-generation stabilizers.
Interdisciplinary Collaboration and Knowledge Transfer in the Field
The complexity of modern materials science necessitates a highly collaborative and interdisciplinary approach. Advancing the research and application of this compound will require seamless interaction between chemists, polymer scientists, materials engineers, computational scientists, and environmental scientists.
Collaborative platforms and centralized data hubs will be essential for sharing research findings, experimental data, and computational models scienceopen.com. The creation of open-access databases for antioxidant properties and polymer degradation studies will foster innovation and prevent the duplication of research efforts. Knowledge graphs are emerging as a powerful tool to structure and connect the vast and dispersed information in materials science, facilitating easier access and interdisciplinary integration.
Knowledge transfer between academia and industry is also crucial for translating fundamental research into practical applications. This can be facilitated through joint research projects, industrial training programs, and the development of standardized testing protocols. The establishment of expert committees and technology platforms can streamline the validation and adoption of new antioxidant technologies.
Future progress in the field will depend on breaking down traditional research silos and fostering an ecosystem of open innovation. By combining expertise from diverse fields, the full potential of this compound and its next-generation derivatives can be realized to meet the evolving demands for high-performance, durable, and sustainable materials.
Q & A
Q. What metadata is critical when publishing spectral data for p-isopropoxydiphenylamine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
